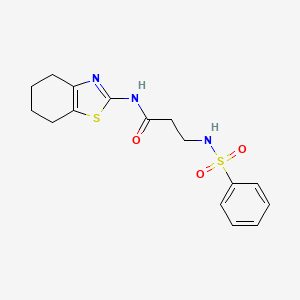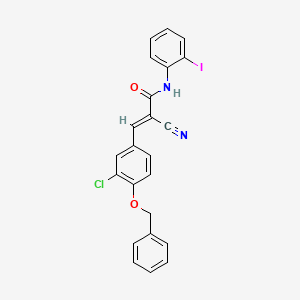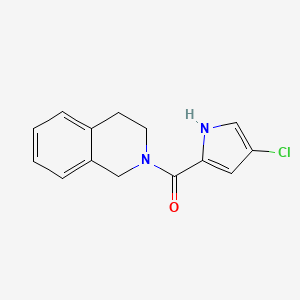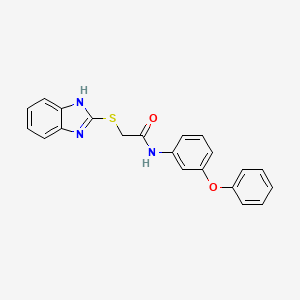![molecular formula C15H16N2O2 B7466238 N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466238.png)
N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide, commonly known as MMMP, is a chemical compound that has gained significant attention in scientific research. MMMP is a pyridine derivative that has been synthesized through various methods and has been found to have potential applications in the field of medicinal chemistry. In
Wirkmechanismus
The exact mechanism of action of MMMP is not fully understood. However, it has been proposed that MMMP exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MMMP has also been found to induce apoptosis, or programmed cell death, in cancer cells. The antimicrobial activity of MMMP is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
MMMP has been found to have various biochemical and physiological effects. It has been found to decrease the expression of various pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. MMMP has also been found to decrease the levels of reactive oxygen species, indicating its potential as an antioxidant. In addition, MMMP has been found to increase the levels of glutathione, an antioxidant that is involved in detoxification processes.
Vorteile Und Einschränkungen Für Laborexperimente
MMMP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized with high purity and yield. MMMP is also soluble in various solvents, making it easy to work with in the lab. However, MMMP has some limitations for lab experiments. It has low aqueous solubility, which can make it difficult to work with in aqueous environments. In addition, MMMP has not been extensively studied in vivo, which can limit its potential applications.
Zukünftige Richtungen
There are several future directions for MMMP research. One direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an anti-inflammatory and antioxidant agent. Furthermore, more research is needed to understand the exact mechanism of action of MMMP and to optimize its synthesis method for increased yield and purity.
Conclusion:
In conclusion, MMMP is a chemical compound that has gained significant attention in scientific research for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant antitumor activity, antimicrobial activity, and neuroprotective effects. MMMP has various biochemical and physiological effects and has several advantages for lab experiments. However, more research is needed to fully understand its mechanism of action and to optimize its synthesis method for increased yield and purity.
Synthesemethoden
MMMP can be synthesized through various methods, including the reaction of 2-methylbenzylamine with ethyl 2-oxo-4-phenylbutyrate, followed by N-methylation and cyclization. Another method involves the reaction of 2-methylbenzaldehyde with ethyl 2-oxo-4-phenylbutyrate, followed by N-methylation and cyclization. Both methods have been found to yield MMMP with high purity and yield.
Wissenschaftliche Forschungsanwendungen
MMMP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. MMMP has also been found to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. In addition, MMMP has been found to have neuroprotective effects, indicating its potential as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-3-4-7-12(11)10-17(2)15(19)13-8-5-9-16-14(13)18/h3-9H,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOZMLWODKKLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(N-ethylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466157.png)

![N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7466162.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466189.png)
![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466192.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7466193.png)
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466206.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)


![N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)
![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)